Product packaging for 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine(Cat. No.:CAS No. 866255-96-1)

1-benzyl-3-tert-butyl-1H-pyrazol-5-amine

Cat. No.: B2526899
CAS No.: 866255-96-1
M. Wt: 229.327
InChI Key: HOUXXJHKQHEAJO-UHFFFAOYSA-N
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Description

1-Benzyl-3-tert-butyl-1H-pyrazol-5-amine (CAS 866255-96-1) is an organic compound with the molecular formula C14H19N3 and a molecular weight of 229.32 g/mol . It is a pyrazole derivative, a class of nitrogen-containing heterocycles recognized as privileged scaffolds in medicinal chemistry and drug discovery due to their versatile biological profiles . The compound features a benzyl group at the 1-position and a tert-butyl group at the 3-position of the pyrazole ring. While this specific molecule is commercially available for research purposes , its detailed biological activity and mechanism of action are areas for further investigation. Pyrazole-5-amine derivatives are valuable intermediates and core structures in organic synthesis. Researchers are exploring their potential in developing new pharmaceuticals, agrochemicals, and materials . Structurally related compounds have been used as building blocks for the synthesis of more complex molecules, such as pyrazole-based benzenesulfonamides, which have shown promise in various research fields . This product is intended for research and development use in a laboratory setting only. It is not for diagnostic, therapeutic, drug, household, or personal use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19N3 B2526899 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine CAS No. 866255-96-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-5-tert-butylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-14(2,3)12-9-13(15)17(16-12)10-11-7-5-4-6-8-11/h4-9H,10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUXXJHKQHEAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866255-96-1
Record name 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine
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Synthetic Methodologies and Chemo Diversification Strategies for 1 Benzyl 3 Tert Butyl 1h Pyrazol 5 Amine and Analogous Structures

Retrosynthetic Analysis and Established Synthetic Routes for Pyrazol-5-amines

The core structure of pyrazol-5-amines is accessible through several reliable synthetic strategies. These routes typically involve the formation of the five-membered heterocyclic ring through the reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound.

One of the most fundamental and widely used methods for synthesizing 5-aminopyrazoles is the cyclocondensation reaction between β-ketonitriles and hydrazines. beilstein-journals.orgnih.gov This reaction proceeds through a well-established mechanism. Initially, the terminal nitrogen atom of the hydrazine performs a nucleophilic attack on the carbonyl carbon of the β-ketonitrile, leading to the formation of a hydrazone intermediate. beilstein-journals.orgnih.gov This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, yielding the final 5-aminopyrazole ring system. beilstein-journals.orgnih.gov This robust reaction has been utilized to synthesize a vast array of 5-aminopyrazole derivatives. beilstein-journals.org

The general scheme for this reaction is as follows:

Step 1: Nucleophilic attack of hydrazine on the ketone carbonyl.

Step 2: Formation of a hydrazone intermediate.

Step 3: Intramolecular nucleophilic attack by the second hydrazine nitrogen on the nitrile carbon.

Step 4: Tautomerization to form the aromatic pyrazol-5-amine.

This method's versatility allows for the synthesis of N-unsubstituted pyrazoles using hydrazine hydrate, or N-substituted pyrazoles, such as the target compound, by employing monosubstituted hydrazines like benzylhydrazine (B1204620). chim.it

Reductive amination is a powerful technique for the synthesis of N-substituted amines and is applicable to the derivatization of pyrazolyl amines. ineosopen.orgmasterorganicchemistry.com This method typically involves two main variations: a direct (one-pot) or a stepwise process. ineosopen.org In the stepwise approach, a primary or secondary amine reacts with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion intermediate, which is then subsequently reduced to the corresponding amine. ineosopen.orgmasterorganicchemistry.com

The versatility of this reaction allows for the installation of a wide array of alkyl or benzyl (B1604629) groups onto the pyrazole (B372694) amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium borohydride (B1222165), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] being common choices. masterorganicchemistry.comharvard.edu Sodium cyanoborohydride is particularly effective as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com This method avoids the common problem of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com For example, an efficient one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been reported, proceeding via the in situ formation of an N-(5-pyrazolyl)imine followed by reduction. researchgate.netmdpi.comresearchgate.net

In recent years, one-pot, multi-component reactions (MCRs) have become a cornerstone of green and efficient organic synthesis. researchgate.net These protocols combine multiple starting materials in a single reaction vessel to form complex products, thereby reducing waste, saving time, and minimizing energy consumption. researchgate.netnih.gov Several one-pot methods for the synthesis of the pyrazole-5-amine core have been developed.

For instance, a one-pot, three-component reaction of aldehydes, phenylhydrazine, and malononitrile (B47326) has been shown to be an efficient route to 5-aminopyrazole-4-carbonitriles. clockss.org These reactions are often facilitated by a catalyst to improve yields and reaction rates. clockss.org Another approach involves the reaction of β-formyl enamides with hydroxylamine (B1172632) hydrochloride, catalyzed by potassium dihydrogen phosphate, to accomplish a one-pot synthesis of pyrazoles. jetir.org The development of such protocols is a key area of research, aiming to create more sustainable and atom-economical pathways to valuable heterocyclic compounds. researchgate.netrsc.org

Specific Synthetic Access to 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine and its Direct Precursors

The synthesis of the target molecule, this compound, is most plausibly achieved through the cyclocondensation of a suitable β-ketonitrile with benzylhydrazine. The key precursors are 4,4-dimethyl-3-oxopentanenitrile and benzylhydrazine. The bulky tert-butyl group can influence the reaction, potentially slowing the rate of subsequent reactions at the C-4 position. beilstein-journals.orgnih.govbeilstein-journals.org

To synthesize this compound, the reaction would involve the condensation of 4,4-dimethyl-3-oxopentanenitrile with benzylhydrazine. The regioselectivity of the cyclization is a critical factor, as the two nitrogen atoms of benzylhydrazine have different nucleophilicities. Typically, under neutral or acidic conditions, the initial attack occurs from the more nucleophilic, unsubstituted nitrogen of the hydrazine onto the ketone. chim.it

Optimization of this reaction would involve screening various solvents, temperatures, and potential catalysts. While a specific protocol for this exact molecule is not detailed in the provided literature, conditions can be inferred from analogous syntheses of substituted pyrazoles.

Table 1: Potential Reaction Parameters for the Synthesis of this compound
ParameterConditionRationale/Expected Outcome
SolventEthanol, Acetic Acid, or DMFEthanol is a common, effective solvent for pyrazole synthesis. Acetic acid can act as both a solvent and a catalyst. DMF is used for higher temperature reactions.
TemperatureRoom Temperature to Reflux (e.g., 80-120 °C)Heating is often required to drive the cyclization to completion. The optimal temperature balances reaction rate with minimizing side-product formation.
CatalystAcidic (e.g., HCl, p-TSA) or Basic (e.g., Piperidine)Acid catalysts protonate the carbonyl group, activating it for nucleophilic attack. Base catalysts can facilitate deprotonation steps.
Work-upPrecipitation and Filtration or ExtractionThe product may precipitate upon cooling or require extraction from the reaction mixture, followed by purification via recrystallization or column chromatography.

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles to reduce environmental impact. researchgate.netresearchgate.net Key strategies include the use of safer solvents (such as water or ethanol), solvent-free conditions, and energy-efficient techniques like microwave or ultrasound irradiation. researchgate.netnih.gov

A notable example is the solvent-free synthesis of an N-substituted pyrazolylamine, which was achieved by heating the 5-aminopyrazole precursor with an aldehyde at 120 °C. mdpi.comresearchgate.net This method is operationally simple, reduces solvent waste, and can lead to shorter reaction times. mdpi.comresearchgate.net Solvent-free reactions have been successfully employed for pyrazole synthesis, sometimes using a catalyst like tetrabutylammonium (B224687) bromide (TBAB) at room temperature, affording good yields and allowing for catalyst recycling. tandfonline.com Microwave-assisted synthesis has also proven effective, significantly reducing reaction times from hours to minutes and often improving yields compared to conventional heating. nih.gov

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Pyrazole Derivatives
MethodologyTypical ConditionsAdvantagesDisadvantages
Conventional HeatingOrganic solvents (e.g., Toluene, DMF), reflux temperature, several hours. tandfonline.comWell-established and widely understood.Use of volatile/toxic solvents, high energy consumption, long reaction times. researchgate.nettandfonline.com
Microwave IrradiationWater-ethanol mixture or solvent-free, 10-30 minutes. nih.govDrastically reduced reaction times, often higher yields, energy efficient. nih.govRequires specialized equipment.
Ultrasound IrradiationAqueous medium, room temperature. researchgate.netnih.govMild reaction conditions, improved yields, energy efficient. nih.govRequires specialized equipment.
Solvent-Free ReactionNeat reactants heated, often with a recyclable catalyst. mdpi.comtandfonline.comEliminates solvent waste, simplifies work-up, high atom economy. tandfonline.comNot suitable for all substrates (e.g., solid reactants with high melting points).

Strategies for Substituent Introduction and Library Synthesis on the 1H-Pyrazole-5-amine Core

The inherent reactivity of the 1H-pyrazole-5-amine nucleus, characterized by multiple nucleophilic sites (N1-H, C5-NH2, and potentially C4-H), presents a unique challenge and opportunity for regioselective functionalization. nih.gov The development of synthetic strategies to selectively modify these positions is crucial for creating diverse molecular libraries.

Diversification at the N1-Position with Benzyl and Substituted Benzyl Moieties

A common approach to N1-alkylation involves the reaction of an N-unsubstituted pyrazole with a benzyl halide in the presence of a base. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on the pyrazole ring. For instance, in the synthesis of related 1,3,5-trisubstituted pyrazoles, the condensation of an α,β-ethylenic ketone with a substituted hydrazine, such as p-(4-(tert-butyl)phenyl)hydrazine, in the presence of a catalyst like copper triflate, directly installs the substituted aryl group at the N1 position. nih.govmdpi.com

Another strategy involves a one-pot, two-step synthesis, such as the reductive amination of a 5-aminopyrazole with an aldehyde. For example, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine has been reacted with p-methoxybenzaldehyde under solvent-free conditions to form an intermediate N-(5-pyrazolyl)imine, which is then reduced with sodium borohydride to yield 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. mdpi.comresearchgate.net While this example illustrates functionalization at the C5-amino group, a similar approach could potentially be adapted for N1-benzylation if a suitable pyrazole starting material is used.

The choice of the benzyl moiety allows for the introduction of a wide range of electronic and steric diversity. The following table illustrates some examples of substituted benzyl groups that can be introduced and their potential impact on the molecule's properties.

Substituted Benzyl GroupPotential Impact on Molecular Properties
4-MethoxybenzylIncreased polarity, potential for hydrogen bonding
4-ChlorobenzylIncreased lipophilicity, potential for halogen bonding
4-(Trifluoromethyl)benzylIncreased lipophilicity, altered electronic profile
3,4,5-TrimethoxybenzylIncreased polarity and steric bulk
4-NitrobenzylElectron-withdrawing, potential for charge-transfer interactions

The synthesis of a series of 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles has been reported, where various substituted benzylamines were introduced at the C5-position. researchgate.net This highlights the feasibility of incorporating diverse benzyl groups into the pyrazole scaffold.

Manipulation of the C3-tert-butyl Group and its Steric/Electronic Impact on Synthesis

The tert-butyl group at the C3 position of the pyrazole ring exerts a significant steric and electronic influence on the molecule's reactivity and conformation. Its bulky nature can direct the regioselectivity of subsequent reactions and influence the orientation of other substituents.

Steric Impact: The large size of the tert-butyl group can hinder the approach of reagents to the adjacent N2 and C4 positions. This steric hindrance can be exploited to achieve regioselective functionalization at other, more accessible sites. For example, during N-alkylation, the tert-butyl group may favor the formation of the N1-substituted isomer over the N2-substituted one. Theoretical studies on 3,5-disubstituted pyrazoles have shown that the combination of substituents at these positions influences the tautomeric equilibrium, which in turn affects reactivity. nih.gov

Electronic Impact: The tert-butyl group is an electron-donating group through inductive effects. This can increase the electron density of the pyrazole ring, potentially affecting its reactivity towards electrophiles and nucleophiles. Electron-donating groups on the pyrazole ring have been shown to increase the acidity of the pyrrole-like NH group. nih.gov

The introduction of the C3-tert-butyl group is typically achieved during the initial pyrazole ring synthesis. A common method is the condensation of a β-ketonitrile bearing a tert-butyl group with a hydrazine derivative. beilstein-journals.org For instance, the reaction of pivaloylacetonitrile (B1295116) with a substituted hydrazine would yield the corresponding 3-tert-butyl-5-aminopyrazole.

While direct manipulation of the tert-butyl group itself post-synthesis is challenging due to its robustness, its presence is a key design element in the synthesis of analogues. The following table summarizes the impact of the C3-tert-butyl group on synthetic strategies.

ImpactDescriptionSynthetic Implication
Steric HindranceThe bulky nature of the tert-butyl group can block access to adjacent positions.Can lead to higher regioselectivity in subsequent functionalization reactions, for example, favoring N1-alkylation.
Electronic DonationThe tert-butyl group donates electron density to the pyrazole ring.May alter the reactivity of the ring system towards electrophilic or nucleophilic attack.
Conformational RestrictionThe tert-butyl group can restrict the rotation of adjacent bonds.Can influence the overall three-dimensional shape of the molecule and its binding to biological targets.

Functionalization and Derivatization at the C5-Amino Position (e.g., amides, sulfonamides)

The C5-amino group is a highly versatile handle for the derivatization of the 1H-pyrazole-5-amine core. Its nucleophilic character allows for a wide range of reactions, leading to the formation of amides, sulfonamides, ureas, and other functional groups. These modifications can significantly alter the molecule's physicochemical properties and biological activity. nih.govacs.org

Amide Formation: The reaction of the C5-amino group with carboxylic acids, acid chlorides, or acid anhydrides is a straightforward method for introducing an amide linkage. For example, the synthesis of pyrazole-based carboxamides has been explored for their potential as inhibitors of various enzymes. nih.gov

Sulfonamide Formation: Sulfonamides can be readily prepared by reacting the C5-amino group with a sulfonyl chloride in the presence of a base. A notable example is the synthesis of N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, which was achieved through a triethylamine-mediated sulfonamidation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride. mdpi.com

Imine Formation: The condensation of the C5-amino group with aldehydes or ketones yields imines, which can serve as intermediates for further transformations or as final products themselves. For instance, the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 2-pyridinecarboxaldehyde (B72084) in the presence of magnesium sulfate (B86663) as a drying agent afforded the corresponding N-pyrazolyl imine. semanticscholar.org

The following table provides examples of functional groups that can be introduced at the C5-amino position and the reagents typically used.

Functional GroupReagent
AmideCarboxylic acid, Acid chloride, Acid anhydride
SulfonamideSulfonyl chloride
ImineAldehyde, Ketone
Urea (B33335)Isocyanate
ThioureaIsothiocyanate

Development of Novel Pyrazole Derivatives as Synthetic Intermediates

The 1H-pyrazole-5-amine scaffold is not only a source of biologically active molecules but also a valuable building block for the synthesis of more complex heterocyclic systems. nih.govresearchgate.netmdpi.com The strategic functionalization of the pyrazole core can generate versatile intermediates for the construction of fused-ring systems and other novel derivatives.

5-Aminopyrazoles are known to be important substrates for synthesizing functionalized pyrazole-linked and pyrazole-fused molecular libraries. researchgate.net For example, they can react with various bielectrophiles to yield fused systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. nih.gov

The synthesis of novel pyrazole derivatives can also involve the transformation of one functional group into another. For instance, the reaction of cyanoacetylhydrazine with chloroacetyl chloride followed by cyclization and further nucleophilic substitution leads to the formation of pyrazole derivatives that can be used as key synthons to synthesize new thiophene, pyran, and thiazole (B1198619) derivatives. mdpi.com

The development of N-(5-pyrazolyl)imines as synthetic intermediates has opened up new avenues for the synthesis of novel heterocycles. These imines can participate in cycloaddition reactions, such as aza-Diels-Alder reactions, to construct complex polycyclic systems. researchgate.net

The following table highlights some of the fused heterocyclic systems that can be synthesized from 5-aminopyrazole intermediates.

Fused Heterocyclic SystemSynthetic Approach
Pyrazolo[1,5-a]pyrimidineCondensation with 1,3-dicarbonyl compounds or their equivalents.
Pyrazolo[3,4-b]pyridineReaction with α,β-unsaturated carbonyl compounds.
Pyrazolo[5,1-c] mdpi.comacs.orgnih.govtriazoleReaction with hydrazonoyl halides. researchgate.net
ThiazolopyrazolesMultistep synthesis involving the introduction of a thiazole ring onto the pyrazole core.

Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation of 1 Benzyl 3 Tert Butyl 1h Pyrazol 5 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment of each proton and carbon atom can be determined, and their connectivity can be mapped out.

The ¹H and ¹³C NMR spectra of pyrazole (B372694) derivatives provide key information about the electronic environment of the nuclei. While specific data for 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine is not extensively published, analysis of closely related derivatives allows for a detailed prediction of its spectral features. For instance, studies on compounds like 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine and N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide offer significant insights. mdpi.commdpi.com

In the ¹H NMR spectrum, the tert-butyl group protons are expected to appear as a sharp singlet at approximately 1.24-1.28 ppm. mdpi.commdpi.com The single proton on the pyrazole ring (H-4) typically resonates as a singlet further downfield, around 5.41-5.74 ppm. mdpi.commdpi.com The benzylic methylene (B1212753) (CH₂) protons would likely produce a singlet around 4.30-5.00 ppm, depending on the N1-substituent, while the aromatic protons of the benzyl (B1604629) group would appear in the 7.20-7.40 ppm region. The amine (NH₂) protons are expected to show a broad singlet.

In the ¹³C NMR spectrum, the characteristic signals for the tert-butyl group typically appear with the quaternary carbon at ~32.3 ppm and the methyl carbons at ~30.5 ppm. mdpi.com The pyrazole ring carbons (C3, C4, and C5) are distinguishing features; C3 resonates around 160.7 ppm, the electron-rich C4 appears at a significantly higher field (~85.2-103.7 ppm), and C5 is observed near 148.1 ppm. mdpi.commdpi.com The benzylic methylene carbon is expected around 50-53 ppm, and the aromatic carbons of the benzyl ring would be found in the typical 127-139 ppm range.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) for 3-tert-butyl-1H-pyrazol-5-amine Derivatives in CDCl₃

AssignmentDerivative A¹Derivative B³Predicted for this compound
t-Bu (¹H)1.28 (s, 9H)1.24 (s, 9H)~1.2-1.3 (s, 9H)
H-4 (¹H)5.41 (s, 1H)5.74 (s, 1H)~5.4-5.8 (s, 1H)
N-CH₂ (¹H)3.57 (s, 3H, N-CH₃)3.40 (s, 3H, N-CH₃)~5.0 (s, 2H, N-CH₂-Ph)
t-Bu Cq (¹³C)32.332.4~32.0
t-Bu CH₃ (¹³C)30.630.4~30.5
C-4 (¹³C)85.2103.7~85-104
C-3 (¹³C)160.7160.9~161.0
C-5 (¹³C)148.1130.9~148.0
¹Data for 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.³Data for N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

To confirm the assignments from 1D NMR and establish molecular connectivity, a variety of 2D NMR experiments are employed. mdpi.comresearchgate.net

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) spin-spin coupling networks. For a derivative, it would confirm the coupling within the aromatic ring of the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique is crucial for unequivocally assigning the signals of the tert-butyl methyl protons to their corresponding carbon, the H-4 proton to the C-4 carbon, and the benzylic CH₂ protons to their carbon. semanticscholar.org

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. A NOESY experiment could show a correlation between the benzylic CH₂ protons and the aromatic protons of the benzyl group, as well as potential through-space interactions with the pyrazole ring, confirming the conformation of the benzyl substituent. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

In EIMS, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, the molecular ion peak (M⁺) would be observed at m/z 229. The fragmentation is expected to be dominated by several key pathways:

Benzylic Cleavage: The most characteristic fragmentation would be the cleavage of the C-N bond to lose the benzyl group, but more prominently, the formation of the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 . This is a classic fragmentation for benzyl-containing compounds.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms in the pyrazole ring.

Loss of Methyl Group: Fragmentation of the tert-butyl group via the loss of a methyl radical (•CH₃) would lead to a significant peak at m/z 214 (M-15). nih.gov

Analysis of the EIMS spectrum of the related 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine shows a base peak at (M-15), corresponding to the loss of a methyl group, indicating the stability of the resulting cation. nih.gov

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound (C₁₄H₁₉N₃), the exact mass can be calculated. uni.lu Using electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be detected. mdpi.com

Molecular Formula: C₁₄H₁₉N₃

Monoisotopic Mass: 229.1579 Da uni.lu

Predicted [M+H]⁺: 230.1652 Da uni.lu

The experimentally determined mass from an HRMS analysis would be expected to match this calculated value to within a few parts per million (ppm), confirming the elemental composition of the molecule with high confidence.

Vibrational Spectroscopy (FT-IR, FTIR-ATR) for Functional Group Identification and Intermolecular Interactions

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The analysis of pyrazole amine derivatives reveals several characteristic absorption bands. mdpi.commdpi.comresearchgate.netnih.gov

N-H Stretching: The primary amine (NH₂) group is expected to show one or two distinct stretching bands in the region of 3200-3400 cm⁻¹ . In the solid state, these bands can be broadened due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the benzyl group typically appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). Aliphatic C-H stretching from the tert-butyl and methylene groups are observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). mdpi.com

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole and benzene (B151609) rings are found in the 1500-1615 cm⁻¹ region. mdpi.com

N-H Bending: The scissoring vibration of the primary amine group typically results in a band around 1590-1650 cm⁻¹ .

Table 2: Characteristic FT-IR Absorption Bands for Pyrazole Amine Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)Functional Group
N-H Stretch3200 - 3400Primary Amine (NH₂)
Aromatic C-H Stretch3030 - 3100Benzyl Ring
Aliphatic C-H Stretch2850 - 2960tert-Butyl, Methylene
C=N / C=C Stretch1500 - 1615Pyrazole / Benzene Rings
N-H Bend1590 - 1650Primary Amine (NH₂)

These combined spectroscopic techniques provide a powerful and comprehensive approach for the structural elucidation of this compound and its derivatives, ensuring the confirmation of its atomic connectivity, molecular weight, elemental composition, and the identity of its functional groups.

Despite a comprehensive search for crystallographic and spectroscopic data, no specific single-crystal X-ray diffraction studies for the compound This compound were found in the available scientific literature. The foundational experimental data required to detail its solid-state structure, including crystal packing motifs, hydrogen bonding networks, and specific dihedral angles, is not publicly available.

The provided outline necessitates an in-depth analysis based on single-crystal X-ray diffraction, which is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Without this experimental data, a scientifically accurate and detailed discussion of the following topics for "this compound" is not possible:

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Conformational Analysis and Dihedral Angles in the Solid State

While research exists for structurally similar pyrazole derivatives, the strict focus of this article on "this compound" precludes the use of data from these related but distinct chemical entities. The substitution pattern on the pyrazole ring and its substituents significantly influences the crystal packing and intermolecular interactions, making extrapolation from other derivatives scientifically unsound for this specific analysis.

Therefore, the requested article focusing on the advanced spectroscopic and crystallographic investigations of "this compound" cannot be generated at this time due to the absence of the necessary primary research data.

Structure Activity Relationship Sar Investigations of 1 Benzyl 3 Tert Butyl 1h Pyrazol 5 Amine Analogs in Pharmacological Contexts

Systematic Modification and Structure-Activity Correlations at the N1-Benzyl Substituent

The N1-benzyl group plays a pivotal role in orienting the molecule within a receptor's binding pocket and can engage in various interactions, including hydrophobic and aromatic (pi-pi or cation-pi) interactions. Systematic modification of the benzyl (B1604629) ring has been a key strategy to modulate the potency and selectivity of pyrazole-based compounds.

Research on related 1-benzyl-1H-pyrazole derivatives has provided valuable insights. For instance, in a series of 1-benzyl-1H-pyrazole derivatives developed as Receptor Interacting Protein 1 (RIP1) kinase inhibitors, substitutions on the benzyl ring were found to be critical for activity. nih.gov A lead compound, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, demonstrated the importance of halogen substituents on the benzyl moiety. nih.gov Further SAR studies revealed that the position and nature of these substituents significantly influenced the inhibitory potency.

For example, moving the chloro substituent from the para-position to the meta-position on the benzyl ring, or replacing it with other groups, often leads to a decrease in activity. The presence of substituents at the ortho and para positions, such as in the 2,4-dichlorobenzyl analog, was found to be particularly favorable for potent inhibition. nih.gov This suggests that the N1-benzyl group likely fits into a well-defined hydrophobic pocket where specific steric and electronic interactions are required for optimal binding.

The following table illustrates the SAR for the N1-benzyl substituent in a series of 1-benzyl-3-nitro-1H-pyrazole analogs as RIP1 kinase inhibitors.

CompoundN1-Substituent (R)RIP1 Kinase Kd (μM)Cell Necroptosis EC50 (μM)
1a2,4-dichlorobenzyl0.1200.240
4a4-chlorobenzyl>10>10
4b2-chlorobenzyl0.0780.160
4c3-chlorobenzyl>10>10
4d2,6-dichlorobenzyl0.1100.320

Data sourced from a study on RIP1 kinase inhibitors, illustrating the impact of N1-benzyl substitutions on a related pyrazole (B372694) scaffold. nih.gov

These findings underscore the sensitivity of the N1-position to substitution. The electronic nature and placement of substituents on the benzyl ring can fine-tune interactions with the target protein, thereby modulating the biological activity of the entire molecule.

Elucidation of the C3-tert-butyl Group's Contribution to Potency and Selectivity

The C3-position of the pyrazole ring is another critical site for modification. The tert-butyl group, being a bulky and lipophilic substituent, can significantly influence a compound's pharmacological profile. Its primary roles are often to provide steric bulk, enhance lipophilicity, and establish specific hydrophobic interactions within the receptor binding site.

The steric hindrance provided by the tert-butyl group can be crucial for selectivity. By occupying a specific hydrophobic pocket, it can orient the rest of the molecule to ensure a proper fit with the target receptor while preventing binding to off-target proteins that may have smaller binding pockets. This steric influence can also affect the regioselectivity of synthetic reactions during the preparation of these analogs.

Theoretical studies have also pointed to a higher stability for pyrazole rings carrying bulkier groups at the C3 position, which may contribute to a more favorable conformation for receptor binding. The tert-butyl group's preference for this position can influence the tautomeric equilibrium of the pyrazole ring, further impacting its interaction with biological targets.

Exploration of C5-Amino Group Modifications on Ligand-Receptor Interactions

The C5-amino group is a key functional group that can act as a hydrogen bond donor, significantly contributing to the ligand-receptor binding energy. Its basicity and ability to be protonated at physiological pH also allow for potential ionic interactions with acidic residues in the receptor's active site. Modification of this group is a common strategy to probe its role in binding and to modulate the compound's physicochemical properties.

The versatility of the 5-aminopyrazole moiety is widely recognized in medicinal chemistry, serving as a scaffold for kinase inhibitors, anticancer, and anti-inflammatory agents. mdpi.comnih.gov The free amino group can be acylated, alkylated, or incorporated into larger heterocyclic systems to fine-tune activity.

For example, converting the primary amine to a secondary or tertiary amine, or to an amide or sulfonamide, can alter its hydrogen bonding capacity and introduce new steric and electronic features. These modifications can lead to enhanced potency, improved selectivity, or altered pharmacokinetic properties. A recent review highlights that the substitution of the amino group at position 5 is extensively reported due to the high versatility of this class of compounds. mdpi.com

In the context of ligand-receptor interactions, the C5-amino group or its derivatives can engage in a network of hydrogen bonds. For instance, in studies of pyrazole-based inhibitors of various enzymes, the amino group has been shown to form crucial hydrogen bonds with backbone carbonyls or side-chain residues of amino acids like aspartate or glutamate. nih.gov

The following table presents hypothetical modifications at the C5-amino position and their potential impact on receptor interactions, based on general principles observed in related 5-aminopyrazole series.

C5-Substituent (R')Potential Interaction ChangesPredicted Impact on Activity
-NH2 (primary amine)Acts as a hydrogen bond donor.Baseline activity, potential for strong polar interactions.
-NHCH3 (secondary amine)Maintains hydrogen bond donor capacity; adds lipophilicity.May increase potency if the pocket accommodates the methyl group.
-N(CH3)2 (tertiary amine)Loses hydrogen bond donor capacity; acts as a hydrogen bond acceptor.Activity may decrease if H-bond donation is critical, or increase if an acceptor is preferred.
-NHC(O)CH3 (acetamide)Introduces a hydrogen bond acceptor (carbonyl) and maintains a donor (NH).Can form additional H-bonds, potentially increasing affinity.
-NHSO2CH3 (methanesulfonamide)Introduces strong hydrogen bond acceptors (sulfonyl oxygens).Can significantly alter electronic properties and form strong interactions.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational tools used to understand the relationship between the chemical structure of a compound and its biological activity. These methods are instrumental in rational drug design, allowing for the prediction of the activity of novel compounds and the optimization of lead structures.

For pyrazole derivatives, 3D-QSAR studies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These studies generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity. For a series of fused pyrazole inhibitors of p38α MAPK, CoMFA and CoMSIA models were developed that showed good predictive ability. nih.gov Such models can guide the design of new analogs of 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine by indicating where to add or remove bulk, place electron-donating or -withdrawing groups, or position hydrogen bond donors and acceptors.

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target. A typical pharmacophore model for a pyrazole-based inhibitor might include:

A hydrophobic feature corresponding to the C3-tert-butyl group.

An aromatic feature representing the N1-benzyl ring.

A hydrogen bond donor/acceptor feature from the C5-amino group.

Specific locations for additional acceptor or donor groups on the N1-benzyl ring.

A study on tetrasubstituted pyrazoles as COX-II inhibitors developed a six-point pharmacophore model featuring hydrogen bond acceptors, a hydrophobic group, and aromatic rings. nih.gov This model yielded a statistically significant 3D-QSAR model with high predictive correlation, demonstrating the utility of this approach in designing novel inhibitors. nih.gov Such models serve as a blueprint for designing new molecules with a higher probability of being active.

Stereochemical Effects on Biological Activity (for chiral derivatives, if applicable)

While the parent compound this compound is not chiral, the introduction of stereocenters through modification can have profound effects on biological activity. Biological systems, being chiral themselves, often exhibit stereoselectivity, meaning that one enantiomer of a chiral drug may be significantly more potent, have a different pharmacological profile, or be less toxic than the other.

Chirality could be introduced into the this compound scaffold in several ways, for example, by adding a chiral center to a substituent on the N1-benzyl group or on a modified C5-amino group. For instance, if the N1-benzyl group were replaced by an α-methylbenzyl group, a stereocenter would be created.

The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which leads to different interactions with the chiral binding site of a receptor or enzyme. One enantiomer may fit perfectly into the binding site, forming multiple high-energy interactions, while the other may fit poorly or be sterically hindered from adopting the optimal binding conformation.

Recent advances have demonstrated the feasibility of enantioselective synthesis of pyrazole derivatives. For example, the enantioselective addition of pyrazoles to 1,3-dienes has been reported, allowing for the creation of chiral allylic pyrazoles with high enantioselectivity. nih.gov This highlights the growing interest and capability in synthesizing chiral pyrazole-based compounds. Although specific studies on chiral derivatives of this compound are not available, the principles of stereochemistry in drug action strongly suggest that if such derivatives were synthesized, they would likely exhibit significant differences in biological activity between their enantiomers.

Investigation of Biological Activities and Molecular Mechanisms of Action for 1 Benzyl 3 Tert Butyl 1h Pyrazol 5 Amine and Its Active Derivatives

In Vitro Anti-proliferative Activity in Cancer Cell Lines

Derivatives of the pyrazole (B372694) scaffold have demonstrated notable anti-proliferative effects across various cancer cell lines. While studies on the parent compound 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine are limited, research into structurally related analogues provides significant insight into the anti-cancer potential of this chemical class.

For instance, a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which share the N-benzyl pyrazole core, were evaluated for their activity against the MIA PaCa-2 pancreatic cancer cell line. nih.gov Initial screening identified a lead compound with an EC₅₀ value of 10 μM. nih.gov Subsequent structure-activity relationship (SAR) studies led to the development of derivatives with submicromolar anti-proliferative activity. nih.gov

Other pyrazole-based compounds have also shown broad anti-cancer properties. ontosight.ai Pyrazole-sulfonamide hybrids, for example, have been evaluated against colon cancer cell lines HCT-116, HT-29, and SW-620, with some derivatives showing greater potency than the reference drug 5-fluorouracil. mdpi.comresearchgate.net Specifically, one such hybrid exhibited IC₅₀ values of 25.01 μM, 8.99 μM, and 3.27 μM against HCT-116, HT-29, and SW-620 cell lines, respectively. mdpi.com Further studies have confirmed the ability of certain pyrazole compounds to overcome common mechanisms of drug resistance in cancer cells. nih.gov

The anti-proliferative mechanism for some of these derivatives has been linked to the modulation of critical cellular pathways, such as the mTORC1 pathway, which is involved in cell growth and survival. nih.gov

Compound ClassCell LineActivity MetricValue
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide (Lead Compound)MIA PaCa-2 (Pancreatic)EC₅₀10 μM nih.gov
Pyrazole-sulfonamide hybrid (Compound II)HCT-116 (Colon)IC₅₀25.01 μM mdpi.com
Pyrazole-sulfonamide hybrid (Compound II)HT-29 (Colon)IC₅₀8.99 μM mdpi.com
Pyrazole-sulfonamide hybrid (Compound II)SW-620 (Colon)IC₅₀3.27 μM mdpi.com
Pyrazole-4-sulfonamide derivative (Compound I)U937 (Leukemia)GI₅₀1.7 µM mdpi.com

Enzymatic Inhibition Profiles

A significant area of investigation for pyrazole derivatives has been their role as Succinate Dehydrogenase Inhibitors (SDHIs). acs.org SDH is a crucial enzyme in the mitochondrial electron transport chain, and its inhibition is a validated mechanism for fungicidal activity. nih.gov

Research has led to the development of novel pyrazole-5-yl-amide and pyrazole carboxamide derivatives designed to act as SDHIs. nih.govacs.org Bioassays revealed that many of these compounds exhibit excellent in vitro activity against various fungal pathogens. nih.govresearchgate.net For example, certain pyrazole-5-yl-amide derivatives showed potent activity against Valsa mali, with EC₅₀ values as low as 0.48 mg/L, significantly more potent than the commercial fungicide boscalid (B143098) (EC₅₀ = 2.80 mg/L). nih.gov Similarly, a pyrazol-5-yl-benzamide derivative (compound 5IIc) displayed an EC₅₀ value of 0.20 mg/L against Sclerotinia sclerotiorum, comparable to boscalid (EC₅₀ = 0.11 mg/L). acs.org

Molecular docking studies have supported these findings, indicating that these pyrazole derivatives can bind effectively to the active site of the SDH enzyme, interacting with key amino acid residues. acs.orgnih.gov This targeted inhibition of SDH disrupts the fungus's cellular respiration, leading to its death. nih.gov

Compound ClassFungal PathogenActivity MetricValue (mg/L)Commercial Control (Value)
Pyrazole-5-yl-amide (G22)Valsa maliEC₅₀0.48 nih.govBoscalid (2.80) nih.gov
Pyrazole-5-yl-amide (G34)Valsa maliEC₅₀0.57 nih.govBoscalid (2.80) nih.gov
Pyrazol-5-yl-benzamide (5IIc)Sclerotinia sclerotiorumEC₅₀0.20 acs.orgBoscalid (0.11) acs.org
Pyrazol-5-yl-benzamide (5IIc)Valsa maliEC₅₀3.68 acs.orgBoscalid (14.83) acs.org
Pyrazole Carboxamide (B11)Botrytis cinereaEC₅₀0.56 µg/mL nih.govBoscalid (0.60 µg/mL) nih.gov

Meprin α and meprin β are metalloproteinases implicated in various diseases, including cancer and fibrosis, making them attractive therapeutic targets. nih.govsemanticscholar.orgresearchgate.net Pyrazole-based scaffolds have been identified as potent inhibitors of these enzymes. nih.gov

Structure-activity relationship studies of 3,4,5-substituted pyrazoles have been conducted to optimize their inhibitory activity and selectivity. nih.gov The 3,5-diphenylpyrazole (B73989) derivative, for instance, showed high inhibitory activity against meprin α in the low nanomolar range. nih.gov Further modifications to this scaffold have yielded both potent pan-meprin inhibitors and highly selective inhibitors of meprin α over meprin β. nih.govresearchgate.net This research provides a basis for developing chemical probes to better understand the distinct physiological roles of these two enzymes. researchgate.net

The RAS-RAF-MEK-ERK signaling pathway is frequently hyper-activated in human cancers, often due to mutations in the BRAF kinase. nih.gov This has made BRAF a key target for cancer therapy. Pyrazole-containing compounds have been developed as inhibitors of RAF kinases. nih.govnih.gov

A triarylimidazole BRAF inhibitor featuring a phenylpyrazole group was identified as an active lead compound. nih.gov Optimization of this structure led to the discovery of more rigid, tricyclic pyrazole analogues with nanomolar activity in inhibiting purified mutant BRAF. nih.gov Importantly, these compounds were also effective at inhibiting the downstream activation of ERK in BRAF mutant melanoma cell lines and suppressing the proliferation of these cells. nih.gov Research in this area also focuses on designing inhibitors that can target both BRAF V600E and CRAF to overcome paradoxical activation, a common resistance mechanism. nih.gov One such N-(3-(3-alkyl-1H-pyrazol-5-yl) phenyl)-aryl amide derivative demonstrated superior selectivity toward both BRAF V600E and CRAF. nih.gov

Beyond the aforementioned enzymes, derivatives of the N-benzyl pyrazole scaffold have been shown to target other key cellular regulators. Specifically, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides were found to reduce the activity of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). nih.gov

The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. By reducing its activity, these pyrazole compounds can induce autophagy, a cellular recycling process. nih.gov However, the compounds were also found to disrupt the autophagic flux under starvation and refeeding conditions by interfering with mTORC1 reactivation. nih.gov This dual activity suggests a novel mechanism of action, positioning these derivatives as a unique class of autophagy modulators with potential anti-cancer applications. nih.gov

Receptor Antagonist/Agonist Characterization (Cell-based and Biochemical Assays)

The versatility of the pyrazole scaffold extends to its ability to interact with G protein-coupled receptors. Research has led to the identification of potent pyrazole-based agonists for the Apelin Receptor (APJ). nih.gov The apelin system is involved in regulating cardiovascular function, and small molecule agonists are sought after for their therapeutic potential. nih.gov

Starting from a high-throughput screening hit, a series of pyrazole derivatives were synthesized and optimized. The synthesis involved the reaction of a diketone with substituted hydrazines to form the core pyrazole ring, followed by hydrolysis and coupling with an amino acid derivative. nih.gov This medicinal chemistry effort resulted in compounds like 1-cyclopentyl-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylic acid, which served as a key intermediate for potent agonists of the apelin receptor. nih.gov

Angiotensin II Receptor (AT1) Antagonism

The renin-angiotensin system is a critical regulator of blood pressure, and the angiotensin II type 1 (AT1) receptor is a key component of this system. Antagonists of the AT1 receptor, known as sartans, are an important class of antihypertensive drugs. Research into novel, non-peptidic AT1 receptor antagonists has explored various heterocyclic scaffolds, including pyrazole derivatives.

Studies have focused on the synthesis and structure-activity relationships (SAR) of pyrazole-based compounds as AT1 antagonists. For instance, a series of 5-(biphenyl-4-ylmethyl)pyrazoles were developed and shown to be potent and selective AT1 antagonists. acs.org The structural features of these pyrazoles were optimized to fit the AT1 receptor binding pocket. Key modifications included the substituents at different positions of the pyrazole ring. It was found that a propyl or butyl group at the N1 position and a carboxylic acid group at the C4 position were crucial for high binding affinity. acs.org

Another class of C-linked pyrazole derivatives has also been synthesized and evaluated for AT1 receptor antagonist activity. nih.gov These compounds demonstrated high affinity for rat adrenal AT1 receptors in vitro and potent oral antihypertensive activity in animal models. The in vivo SAR studies highlighted the importance of the 4-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl moiety for oral activity and the critical role of alkyl substituents at the 1-position of the pyrazole ring. nih.gov While this compound itself is not a direct analogue of the most potent compounds discovered in these studies, the research demonstrates that the pyrazole core is a viable scaffold for developing AT1 receptor antagonists. The specific combination of a benzyl (B1604629) group at N1 and a tert-butyl group at C3 would require further investigation to determine its affinity and antagonist activity at the AT1 receptor.

P2X7 Receptor Antagonism

The P2X7 receptor is a ligand-gated ion channel activated by high concentrations of extracellular ATP, playing a significant role in inflammation and immune responses. frontiersin.org Consequently, P2X7 receptor antagonists are being investigated as potential treatments for inflammatory diseases. researchgate.net The pyrazole scaffold has been identified as a promising starting point for the development of novel P2X7 antagonists.

Through high-throughput screening, (1H-pyrazol-4-yl)acetamide derivatives were identified as potent P2X7 receptor antagonists. nih.gov Subsequent lead optimization and investigation of structure-activity relationships (SAR) led to the identification of compounds with enhanced potency and favorable physicochemical and pharmacokinetic properties. nih.gov Another study explored pyrazolodiazepine derivatives, which also showed P2X7 receptor antagonist activity. nih.gov SAR studies on this scaffold revealed that substitutions at various positions of the pyrazolodiazepine skeleton significantly influenced their activity. For example, a 2-phenethyl pyrazolodiazepine derivative with a 1-methyl-1H-3-indolyl group showed fivefold greater activity than a similar derivative with a 5-isoquinolinyl group. nih.gov These findings underscore the potential of pyrazole-based structures to yield potent and selective P2X7 receptor antagonists.

Cannabinoid Receptor (CB1/CB2) Modulation by Related Analogues

Pyrazole derivatives are well-known for their interaction with the cannabinoid receptors, CB1 and CB2. The most famous example is rimonabant (B1662492), a CB1 receptor antagonist/inverse agonist with a 1,5-diarylpyrazole structure, which was developed as an anti-obesity drug. nih.govacs.org This has spurred extensive research into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor modulators. nih.govnih.gov

Structural requirements for potent and selective CB1 receptor antagonism have been well-defined and include:

A para-substituted phenyl ring at the C5-position of the pyrazole. nih.gov

A carboxamido group at the C3-position. nih.gov

A 2,4-dichlorophenyl substituent at the N1-position. nih.gov

Modifications of these key features have been explored to create ligands with varying affinities and selectivities for both CB1 and CB2 receptors. For example, replacing the piperidinyl carboxamide at the C3-position of rimonabant with other moieties has been investigated to develop CB1-selective compounds. nih.gov Tricyclic pyrazole-based compounds, derived from the rimonabant scaffold, have also been synthesized, yielding derivatives with high affinity and selectivity for either CB1 or CB2 receptors. nih.gov These studies demonstrate that the pyrazole core is a highly adaptable scaffold for creating a diverse range of cannabinoid receptor modulators. The specific substituents of this compound would place it in a different chemical space than the diarylpyrazole antagonists, but its potential interaction with cannabinoid receptors cannot be ruled out without specific testing.

Spectrum of Antimicrobial Activity (in vitro)

Beyond receptor modulation, pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of various bacteria, fungi, and mycobacteria.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Numerous studies have reported the synthesis of novel pyrazole derivatives and their evaluation against a panel of pathogenic bacteria. These compounds have shown efficacy against both Gram-positive strains, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains, like Escherichia coli and Pseudomonas aeruginosa. nih.govnih.gov The antibacterial potency is often dependent on the nature and position of substituents on the pyrazole ring. For instance, some N-(trifluoromethylphenyl) derivatives were found to be potent growth inhibitors of Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 μg/mL for Methicillin-resistant S. aureus (MRSA) strains. nih.gov In another study, a 3,5-pyrazole compound exhibited potent activity against Gram-positive strains (MIC = 0.125 μg/mL) and a range of Gram-negative bacteria (MIC = 0.062–0.25 μg/mL). mdpi.com

Table 1: In Vitro Antibacterial Activity of Selected Pyrazole Derivatives ```html

Compound/Derivative ClassGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)Reference
3,5-Pyrazole Compound 3aS. aureus0.125E. coli0.062 acs.org
Naphthyl-substituted pyrazole-hydrazoneS. aureus0.78 - 1.56A. baumannii0.78 - 1.56 nih.gov
Imidazo-pyridine substituted pyrazoleMRSA>1E. coli, K. pneumoniae, P. aeruginosa<1 nih.gov
Pyrazole-ciprofloxacin hybrid 7gS. aureus (Cipro-resistant)0.125 - 0.5P. aeruginosa>2
Pyrazole Derivative 4S. epidermidis0.25-- acs.org
Pyrazole Derivative 3--E. coli0.25 acs.org



Antifungal Potency Against Pathogenic Fungi

The antifungal potential of pyrazole derivatives has also been well-documented. Various synthesized pyrazoles have been tested against a range of pathogenic fungi, including species like Aspergillus niger, Aspergillus flavus, and Candida albicans. nih.govmdpi.comThe effectiveness of these compounds is highly structure-dependent. For example, one study found that a specific pyrazole derivative was highly active against A. niger with an MIC of 1 μg/mL. nih.govAnother comprehensive study evaluated 20 different pyrazole derivatives, with one compound (Pyrazole 3b) showing the most effective activity against A. niger and A. flavus, with inhibition zones comparable to the standard drug fluconazole. nih.govThis compound demonstrated 100% antifungal activity at concentrations between 500 and 1000 μg/mL. nih.govFluorinated pyrazole aldehydes have also been investigated, showing moderate to good inhibition against phytopathogenic fungi such as Sclerotinia sclerotiorum and Fusarium culmorum. mdpi.comTable 2: In Vitro Antifungal Activity of Selected Pyrazole Derivatives

Antitubercular Activity Against Mycobacterium tuberculosis

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. Pyrazole-containing compounds have emerged as a promising class of antitubercular agents. nih.govrsc.orgA variety of pyrazole derivatives have been synthesized and shown to inhibit the growth of Mycobacterium tuberculosis H37Rv in vitro. japsonline.comFor instance, a series of pyrazole-4-carboxamide derivatives were evaluated, and several compounds exhibited significant antitubercular activity, with MIC values as low as 3.12 μg/mL against the H37Rv strain. japsonline.comAnother study on imidazole (B134444) and triazole diarylpyrazole derivatives found that several compounds displayed good antimycobacterial activity, with MIC90 values in the range of 3.95–12.03 μg/mL. rsc.orgA nitroso-containing pyrazole derivative, NSC 18725, was identified as a potent inhibitor of both fast- and slow-growing mycobacteria, with an MIC99 value of 0.3125 μM. nih.govThese findings highlight the potential of the pyrazole scaffold in the development of new drugs to combat tuberculosis.

**Table 3: In Vitro Antitubercular Activity of Selected Pyrazole Derivatives** ```html
Compound/Derivative ClassMycobacterium StrainMICReference
Pyrazole-4-carboxamide 5eM. tuberculosis H37Rv3.12 µg/mL mdpi.com
Pyrazole-4-carboxamide 5gM. tuberculosis H37Rv6.25 µg/mL mdpi.com
Imidazole diarylpyrazole 11fM. tuberculosis H37Rv3.95 µg/mL (MIC90) mdpi.com
Triazole diarylpyrazole 12bM. tuberculosis H37Rv4.35 µg/mL (MIC90) mdpi.com
NSC 18725 (Nitroso pyrazole)Mycobacteria0.3125 µM (MIC99) nih.gov
Pyrazole-ciprofloxacin hybrid 7b & 7dM. tuberculosis0.5 µg/mL

Mechanistic Insights through Molecular Interactions

The biological effects of this compound and its active derivatives are primarily attributed to their ability to interact with specific protein targets, leading to the modulation of key cellular signaling pathways. The core structure, featuring a pyrazole ring substituted with benzyl and tert-butyl groups, provides a versatile framework for designing molecules with high affinity and selectivity for their biological targets. Active derivatives, particularly those incorporating a urea (B33335) moiety, have shown significant promise as potent enzyme inhibitors.

Extensive research has identified the p38 mitogen-activated protein kinase (MAPK) as a primary protein target for the active urea derivatives of 1-aryl-3-tert-butyl-1H-pyrazol-5-amines. nih.govnih.gov The p38 MAPK is a serine-threonine kinase that plays a pivotal role in regulating inflammatory responses, making it a crucial target for a variety of chronic inflammatory diseases. nih.gov

One of the most well-characterized active derivatives is the potent and selective p38 MAPK inhibitor, BIRB 796 (doramapimod). nih.govopnme.com This compound, which shares the 1-aryl-3-tert-butyl-pyrazol-5-yl urea scaffold, has been instrumental in validating p38 MAPK as a key target for this class of molecules. nih.gov The validation of this target has been established through enzymatic assays demonstrating picomolar affinity and cellular assays showing low nanomolar inhibitory activity. nih.gov

The inhibitory mechanism of these compounds is noteworthy as they bind to an allosteric site on the p38 MAPK, which is distinct from the ATP-binding site. nih.govopnme.com This binding induces and stabilizes a conformation of the kinase that is incompatible with ATP binding, thereby preventing the phosphorylation of its downstream substrates. columbia.edu This allosteric inhibition is achieved through the binding to a conformation where the conserved Asp-Phe-Gly (DFG) motif of the activation loop is in an "out" state. nih.gov

Compound/Derivative Class Primary Protein Target Significance of Target
1-aryl-3-tert-butyl-1H-pyrazol-5-yl urea derivativesp38 Mitogen-Activated Protein Kinase (MAPK)Key regulator of inflammatory cytokine production. nih.govnih.gov
BIRB 796 (Doramapimod)p38α MAP KinaseImplicated in inflammatory diseases such as rheumatoid arthritis. opnme.comnih.gov

This table summarizes the primary protein target identified for the active derivatives of this compound.

Molecular modeling studies, including 3D-QSAR and molecular docking, have provided detailed insights into the binding interactions between pyrazolyl urea derivatives and p38 MAPK. nih.gov These studies have elucidated the structural features crucial for potent inhibitory activity.

The binding mode of BIRB 796, a key active derivative, has been extensively studied through X-ray crystallography and molecular docking. nih.govcolumbia.edu These investigations reveal a complex network of interactions within the binding pocket of p38 MAPK:

Hydrophobic Interactions : The tert-butyl group at the 5-position of the pyrazole ring is a critical binding element that occupies a lipophilic pocket exposed in the DFG-out conformation of the kinase. nih.govcolumbia.edu

Hydrogen Bonding : The urea moiety plays a crucial role in anchoring the inhibitor to the protein. It forms a bidentate hydrogen bond with the backbone amide of Asp168 and the side chain of Glu71 in the hinge region of the kinase. columbia.edu

π-CH Interactions : An aromatic ring attached to the N1-position of the pyrazole, such as the benzyl group in the parent compound or the p-tolyl group in BIRB 796, engages in important π-CH2 interactions with the kinase. nih.gov

These combined interactions contribute to the high affinity and slow dissociation rate of these inhibitors, making them highly potent. sigmaaldrich.com

Structural Moiety Type of Interaction Interacting Residues in p38 MAPK Contribution to Binding
tert-butyl groupHydrophobicLipophilic pocket (DFG-out conformation)Critical for binding affinity. nih.govcolumbia.edu
Urea LinkageHydrogen BondingGlu71, Asp168Anchors the inhibitor in the binding site. columbia.edu
N1-Aryl/Benzyl Groupπ-CH InteractionsNot explicitly detailedEnhances binding affinity. nih.gov

This interactive table outlines the key molecular interactions between the pyrazolyl-urea scaffold and the p38 MAP kinase active site.

The inhibition of p38 MAPK by this compound derivatives leads to significant perturbations in downstream cellular signaling pathways. The primary consequence of p38 MAPK inhibition is the suppression of the production of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govopnme.com

In cellular models, treatment with these compounds has been shown to potently inhibit the release of TNF-α from lipopolysaccharide (LPS)-stimulated cells. researchgate.net This effect is a direct result of the blockade of the p38 MAPK signaling cascade, which is essential for the transcriptional and translational regulation of TNF-α.

The cellular pathway perturbation can be summarized as follows:

Inhibition of p38 MAPK : The pyrazolyl-urea derivative binds to and inhibits the activity of p38 MAPK.

Downregulation of Downstream Kinases : This prevents the activation of downstream kinases such as MAPK-activated protein kinase 2 (MK2).

Suppression of Cytokine Production : The inactivation of this pathway leads to a reduction in the synthesis and release of inflammatory cytokines like TNF-α. opnme.com

The ability of these compounds to modulate the p38 MAPK pathway underscores their therapeutic potential in inflammatory conditions and certain cancers where this pathway is dysregulated. nih.gov

Cellular Process Effect of Compound Underlying Mechanism
Cytokine ProductionDecreased TNF-α and IL-1β releaseInhibition of the p38 MAPK signaling pathway. nih.govopnme.com
Inflammatory ResponseAttenuationSuppression of pro-inflammatory mediator synthesis.
Cell SignalingBlockade of p38 MAPK cascadeAllosteric inhibition of p38 MAPK activity. nih.gov

This table details the cellular pathways perturbed by the active derivatives of this compound.

Future Perspectives and Emerging Research Avenues for 1 Benzyl 3 Tert Butyl 1h Pyrazol 5 Amine in Advanced Chemical Research

Design and Synthesis of Next-Generation Pyrazole-Based Chemical Probes

The structure of 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine is well-suited for the development of specialized chemical probes to investigate biological pathways. The primary amine group at the 5-position serves as a versatile synthetic handle for introducing reporter groups, affinity tags, or photo-cross-linkers.

Future research will likely focus on leveraging this reactivity to create sophisticated molecular tools. For instance, derivatives such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been identified as modulators of autophagy, a key cellular degradation process. nih.gov By modifying the this compound scaffold with fluorescent moieties or biotin (B1667282) tags, researchers could design probes to visualize and isolate proteins involved in autophagy and other cellular mechanisms. The synthesis of N-(5-pyrazolyl)imines through condensation reactions represents another pathway to novel derivatives that can be used as intermediates for more complex heterocyclic systems. mdpi.comsemanticscholar.org These efforts will enable a deeper understanding of complex biological processes at the molecular level.

Exploration of Novel Therapeutic or Agrochemical Applications (excluding clinical human trials)

The pyrazole (B372694) scaffold is a core component of numerous approved pharmaceuticals and agrochemicals. mdpi.comsemanticscholar.org Analogs of this compound have shown promise in preclinical studies across various domains.

Pharmaceutical Development : Research has indicated that related 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine derivatives are valuable intermediates for synthesizing potential anti-inflammatory and analgesic agents. chemimpex.com Furthermore, the incorporation of a sulfonamide group onto the 5-amino-pyrazole framework has led to the development of compounds with potential anticancer activity. mdpi.comresearchgate.net A series of pyrazolyl-urea derivatives have been investigated for their ability to inhibit TNF-α production by targeting the p38 MAPK pathway, suggesting applications in inflammatory diseases. researchgate.net

Agrochemical Chemistry : In the agrochemical sector, pyrazole derivatives are used in creating effective and environmentally conscious crop protection solutions. mdpi.com Compounds structurally similar to this compound serve as key intermediates in the production of novel herbicides and fungicides, highlighting a significant avenue for future research and development. chemimpex.comchemimpex.com

Table 1: Investigated Preclinical Applications of Structurally Related Pyrazole Analogs
Application AreaSpecific Target/UseScaffold ExampleReference
PharmaceuticalAnti-inflammatory / Analgesic3-tert-Butyl-1-(methylphenyl)-1H-pyrazol-5-amine chemimpex.com
PharmaceuticalAnticancerN-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-benzenesulfonamide mdpi.comresearchgate.net
PharmaceuticalAnti-TNF-α (p38 MAPK Pathway)1-Aryl-3-tert-butyl-1H-pyrazol-5-yl-ureas researchgate.net
PharmaceuticalJNK3 Inhibition (Neurodegenerative Disease)3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole nih.gov
AgrochemicalHerbicides / Fungicides3-tert-Butyl-1-(methylphenyl)-1H-pyrazol-5-amine chemimpex.comchemimpex.com

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental synthesis is crucial for accelerating the discovery of new molecules. For the this compound scaffold, this integrated approach allows for the rational design of derivatives with enhanced activity and specificity.

Computational techniques such as Density Functional Theory (DFT) can be employed to predict the molecule's structural and electronic properties, including frontier molecular orbital energies (HOMO-LUMO) and molecular electrostatic potential. tandfonline.comresearchgate.net These calculations provide insights into the molecule's reactivity and potential interaction sites. Subsequently, molecular docking studies can simulate the binding of designed pyrazole derivatives to the active sites of biological targets, such as enzymes or receptors. tandfonline.com This in silico screening helps prioritize candidates for synthesis.

Experimental validation through chemical synthesis and spectroscopic characterization (e.g., NMR, FT-IR) confirms the structure of the prioritized compounds. tandfonline.com Biological assays then determine their actual inhibitory activity, and the results are used to refine the computational models in an iterative cycle of design, synthesis, and testing. This approach has been successfully used to identify pyrazole-based inhibitors of enzymes like α-glucosidase and α-amylase. tandfonline.com

Development of Sustainable and Scalable Synthetic Processes

As the demand for novel chemical entities grows, so does the need for environmentally friendly and economically viable synthetic methods. Research into the synthesis of pyrazole amines is increasingly focused on "green chemistry" principles. One promising approach is the use of one-pot, solvent-free reactions. mdpi.com For example, an efficient synthesis of a related N-pyrazolyl amine has been reported through a solvent-free condensation reaction followed by reduction. mdpi.comresearchgate.net

This methodology offers several advantages:

Operational Simplicity : The procedure is straightforward and requires less complex equipment. mdpi.comresearchgate.net

Reduced Waste : Eliminating solvents minimizes environmental impact. mdpi.com

Energy Efficiency : Shorter reaction times and simpler workup procedures reduce energy consumption. mdpi.comresearchgate.net

High Atom Economy : The process efficiently converts starting materials into the final product without the need to isolate intermediates. semanticscholar.org

Future research will aim to adapt and optimize such sustainable protocols for the large-scale production of this compound and its derivatives, making them more accessible for advanced applications.

Role of this compound as a Lead Scaffold in Pre-clinical Drug Discovery

A lead scaffold is a core molecular structure that serves as a starting point for the development of new drugs. This compound possesses the key attributes of a valuable lead scaffold. The pyrazole core is a well-established pharmacophore found in numerous FDA-approved drugs. nih.govmdpi.com

The specific substitutions on this scaffold—the tert-butyl group at the 3-position and the benzyl (B1604629) group at the 1-position—provide a defined three-dimensional structure and lipophilicity that can be systematically modified to optimize binding affinity and selectivity for a given biological target. vulcanchem.com The amine at the 5-position is a critical point for diversification, allowing chemists to readily synthesize large libraries of amides, ureas, sulfonamides, and other derivatives. mdpi.comresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 1-benzyl-3-tert-butyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrazole derivatives typically involves multi-step reactions. For this compound:

  • Step 1 : Cyclization of precursor molecules (e.g., hydrazines with β-keto esters) to form the pyrazole core.
  • Step 2 : Alkylation or benzylation using reagents like benzyl chloride under basic conditions (e.g., NaH or K₂CO₃) .
  • Step 3 : Introduction of the tert-butyl group via nucleophilic substitution or Friedel-Crafts alkylation .

Q. Optimization Strategies :

ParameterMethodOutcomeReference
CatalystUse phase-transfer catalysts (e.g., TBAB)Enhances reaction rate and yield
SolventSwitch to polar aprotic solvents (e.g., DMF)Improves solubility of intermediates
TemperatureLower temps (0–5°C) for sensitive stepsReduces side reactions

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm substitution patterns (e.g., tert-butyl singlet at ~1.3 ppm, benzyl aromatic protons at 7.2–7.4 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (if crystalline) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer: Contradictions often arise from impurities, tautomerism, or dynamic effects. Strategies include:

  • Comparative Analysis : Cross-validate with analogous compounds (e.g., tert-butyl pyrazoles in and ) .
  • Variable Temperature NMR : Identify tautomeric equilibria by observing signal splitting at low temps .
  • Computational Modeling : Use DFT calculations to predict NMR shifts and compare with experimental data .

Q. How should researchers design experiments to assess biological activity and interpret dose-response contradictions?

Methodological Answer:

  • Target Selection : Prioritize enzymes/receptors with known pyrazole interactions (e.g., kinases, GPCRs) .

  • Assay Design :

    Assay TypeTargetReadoutReference
    Fluorescence polarizationProtein bindingIC₅₀ values
    Microplate calorimetryThermodynamic profilingΔH, ΔS
  • Data Interpretation : Use Hill slopes to distinguish allosteric vs. competitive mechanisms. Replicate assays in orthogonal systems (e.g., SPR vs. cellular assays) .

Q. What strategies address low yields in multi-step synthesis of this compound?

Methodological Answer:

  • Intermediate Purification : Use flash chromatography or recrystallization to remove byproducts early .
  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., benzylation) to improve scalability .
  • DoE (Design of Experiments) : Systematically vary parameters (e.g., stoichiometry, solvent ratios) to identify optimal conditions .

Q. How can computational methods predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding poses. Use AutoDock Vina with force fields adjusted for pyrazole rings .
  • QSAR Modeling : Train models on pyrazole derivatives with known bioactivity (e.g., antimicrobial data from ) .
  • ADMET Prediction : Use tools like SwissADME to estimate solubility, metabolic stability, and toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.